

Spectral Analysis of Methyl 5-aminothiophene-2carboxylate: A Comparative Guide

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Compound of Interest			
Compound Name:	Methyl 5-aminothiophene-2-		
·	carboxylate		
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Methyl 5-aminothiophene-2-carboxylate is a substituted thiophene derivative with significant applications in the synthesis of pharmacologically active molecules and functional organic materials. Accurate spectral characterization is paramount for confirming its structure and purity. This guide provides an in-depth analysis of its predicted ¹H NMR, ¹³C NMR, and IR spectra, supported by experimental data from analogous compounds.

Predicted and Comparative Spectral Data

Due to the limited availability of direct experimental spectra for **Methyl 5-aminothiophene-2-carboxylate** in public databases, this guide presents a predicted analysis based on established spectroscopic principles and a comparative analysis with structurally similar compounds. The key structural features influencing the spectra are the thiophene ring, the amino group (-NH₂), and the methyl carboxylate group (-COOCH₃).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for **Methyl 5-aminothiophene-2-carboxylate** in CDCl₃



Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H3	6.0 - 6.2	d	4.0 - 5.0
H4	7.0 - 7.2	d	4.0 - 5.0
-NH2	4.0 - 5.0	br s	-
-OCH₃	3.8 - 3.9	S	-

Note: Predicted values are based on the analysis of substituent effects on the thiophene ring. The amino group is a strong electron-donating group, which is expected to shield the ring protons, shifting them to a higher field (lower ppm) compared to unsubstituted methyl thiophene-2-carboxylate.

Table 2: Comparative ¹H NMR Data of Related Thiophene Derivatives

Compound	H3 (ppm)	H4 (ppm)	H5 (ppm)	-OCH₃ (ppm)	Other Protons (ppm)
Methyl thiophene-2- carboxylate[1][2]	7.08	7.53	7.79	3.87	-
5- Methylthioph ene-2- carboxaldehy de[3]	7.0 - 7.1	7.6 - 7.7	-	-	2.5 (CH₃), 9.8 (CHO)
Methyl 5- chlorothiophe ne-2- carboxylate	~7.0	~7.5	-	~3.9	-

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for **Methyl 5-aminothiophene-2-carboxylate**



Carbon	Predicted Chemical Shift (ppm)
C2	162 - 164
C3	110 - 115
C4	125 - 130
C5	150 - 155
C=O	165 - 170
-OCH₃	51 - 53

Note: The electron-donating amino group at C5 is expected to cause a significant upfield shift for C3 and a downfield shift for C2 and C4 compared to the unsubstituted ester.

Table 4: Comparative IR Absorption Frequencies of Thiophene Derivatives

Functional Group	Methyl 5- aminothiophene-2- carboxylate (Predicted)	Methyl thiophene- 2-carboxylate	5-Methyl-2- thiophenecarboxyli c acid[4]
N-H stretch	3300-3500 cm ⁻¹ (two bands)	-	-
C-H stretch (aromatic)	3050-3150 cm ⁻¹	~3100 cm ⁻¹	~3100 cm ⁻¹
C=O stretch (ester)	1680-1700 cm ⁻¹	~1710 cm ⁻¹	-
C=O stretch (acid)	-	-	~1670 cm ⁻¹
C=C stretch (thiophene)	1550-1600 cm ⁻¹	~1540 cm ⁻¹	~1530 cm ⁻¹
C-N stretch	1250-1350 cm ⁻¹	-	-
C-O stretch (ester)	1200-1300 cm ⁻¹	~1260 cm ⁻¹	-

Note: The presence of the amino group introduces characteristic N-H stretching bands. The C=O stretching frequency is expected to be slightly lower due to the electron-donating effect of



the amino group transmitted through the thiophene ring.

Experimental Protocols

Standard procedures for acquiring high-quality NMR and IR spectra are outlined below.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 10-15 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.



 Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

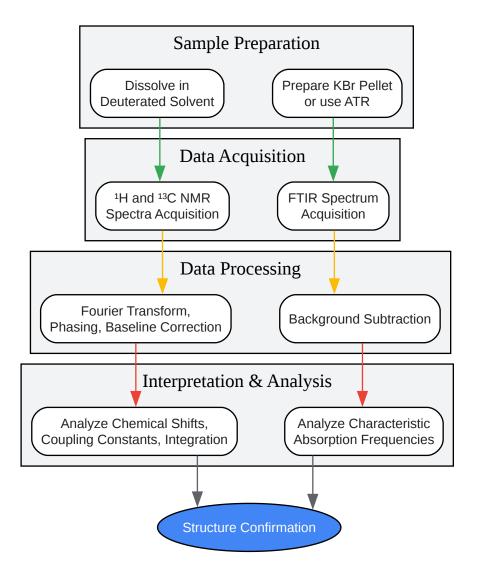
Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Background Correction: Record a background spectrum of the empty sample compartment (or the pure solvent/KBr) and subtract it from the sample spectrum.

Visualization of Spectral Analysis Workflow and Key Structural Correlations

The following diagrams illustrate the logical workflow of the spectral analysis process and the correlation between the molecular structure of **Methyl 5-aminothiophene-2-carboxylate** and its expected spectral signals.

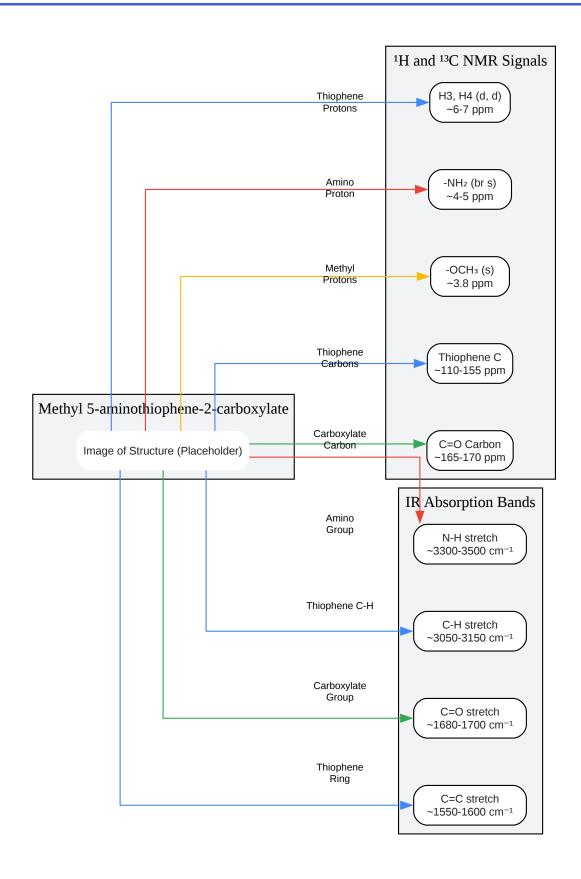




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Caption: Workflow for the spectral analysis of an organic compound.





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Caption: Key structural features and their corresponding spectral signals.



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